molecular formula C11H5ClF3NO5S2 B3042788 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate CAS No. 680211-74-9

4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate

Cat. No.: B3042788
CAS No.: 680211-74-9
M. Wt: 387.7 g/mol
InChI Key: MYRRBYMNTCHGKA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate is a complex organic compound known for its unique chemical properties and diverse applications in scientific research. This compound is characterized by the presence of trifluoromethyl, phenyl, chloro, nitro, and sulfonate functional groups, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of thiophene derivatives followed by sulfonation and subsequent substitution reactions to introduce the trifluoromethyl and phenyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized thiophene compounds .

Scientific Research Applications

4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate involves its interaction with molecular targets through various pathways. The trifluoromethyl and nitro groups play a crucial role in its reactivity, allowing it to form strong bonds with target molecules. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(Trifluoromethyl)phenyl 5-chloro-4-nitrothiophene-2-sulfonate include:

Uniqueness

What sets this compound apart from similar compounds is its combination of functional groups, which confer unique reactivity and stability. The presence of the sulfonate group, in particular, enhances its solubility and makes it suitable for a wider range of applications compared to its analogs .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl] 5-chloro-4-nitrothiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO5S2/c12-10-8(16(17)18)5-9(22-10)23(19,20)21-7-3-1-6(2-4-7)11(13,14)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRRBYMNTCHGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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